![molecular formula C12H15ClN2O B2499513 N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine CAS No. 68726-76-1](/img/structure/B2499513.png)
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine
Vue d'ensemble
Description
“N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine”, commonly referred to as NCPH, is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a CAS Number of 68726-76-1 and a molecular weight of 238.72 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chlorobenzyl)-4-piperidinone oxime . The InChI code is 1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,12H,5-9H2 .Physical And Chemical Properties Analysis
NCPH has a molecular weight of 238.72 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Antiviral Activity
Piperidine derivatives, which include the compound , have been reported to possess antiviral activity . For instance, some derivatives of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol have been evaluated for their antiproliferative effects against various human cell lines, indicating potential applications in antiviral research.
Anticancer Applications
Piperidine derivatives are also being utilized in different ways as anticancer agents . The presence of a piperidine nucleus in a compound can contribute to its anticancer properties .
Antimicrobial Properties
Compounds with a piperidine moiety show a wide variety of biological activities, including antimicrobial properties . This suggests that “N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine” could potentially be used in the development of new antimicrobial agents.
Antifungal Applications
Piperidine derivatives have also been reported to possess antifungal properties . This suggests that the compound could potentially be used in the development of new antifungal agents.
Anti-inflammatory Applications
Piperidine derivatives are being utilized in different ways as anti-inflammatory agents . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antipsychotic Applications
Piperidine derivatives are being utilized in different ways as antipsychotic agents . This suggests that the compound could potentially be used in the development of new antipsychotic drugs.
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKQQCHCHAFXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


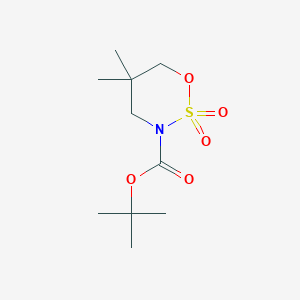
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)
![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)
![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)
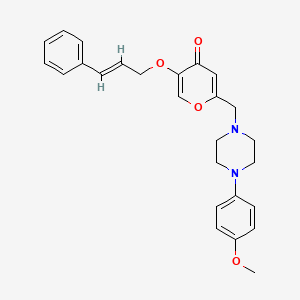
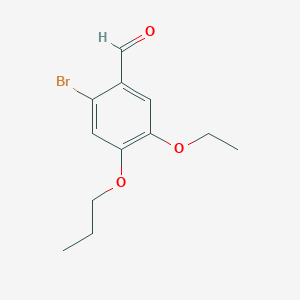
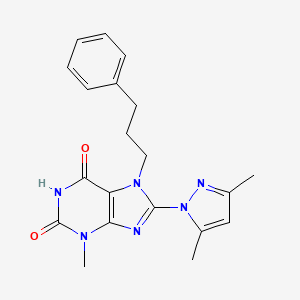
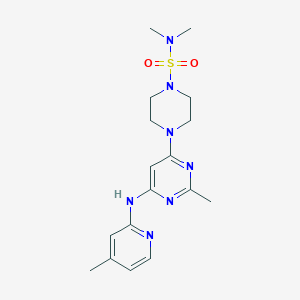
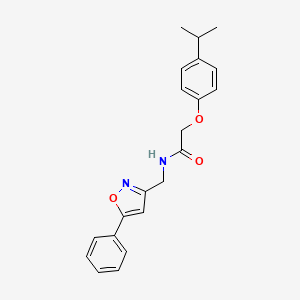
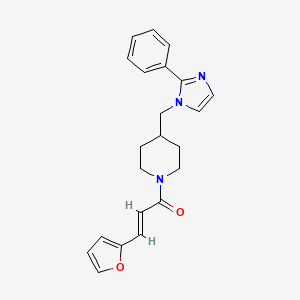

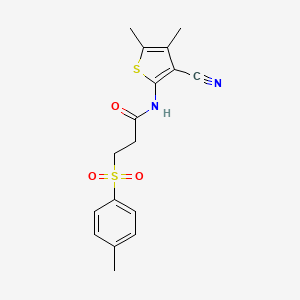
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)